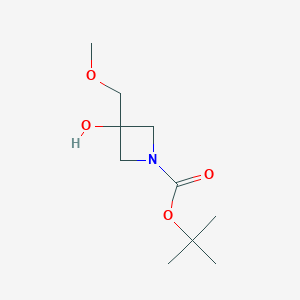

Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions starting from basic chemical entities. For example, the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur showcases a complex synthesis pathway. This process involves coupling with aromatic aldehyde to afford Schiff base compounds, characterized using spectroscopic methods and X-ray crystallographic analysis (Çolak et al., 2021).

Molecular Structure Analysis

The molecular structure of synthesized compounds is often determined through X-ray crystallography. For instance, the compound (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized to crystallize in the monoclinic space group P21/c, with the structure stabilized by intramolecular hydrogen bonds. This detailed structural analysis is crucial for understanding the compound's reactivity and properties (Çolak et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate and its analogs typically involve steps like acylation, nucleophilic substitution, and reduction. These processes are essential for the synthesis of biologically active compounds and intermediates used in various chemical reactions. For example, the rapid synthetic method for tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate demonstrates the compound's role as an intermediate in synthesizing biologically active compounds, with the synthesis confirmed by MS and 1HNMR (Zhao et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Modifications

- Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate is utilized in the synthesis of various azetidine derivatives. These derivatives have applications in studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

- This compound plays a role in the asymmetric synthesis of tropane alkaloids, such as pseudococaine (Brock et al., 2012).

- It is used in the preparation of bifunctional compounds that provide entry points for novel compounds, complementing piperidine ring systems (Meyers et al., 2009).

Application in Pharmaceutical Compounds

- The compound is involved in the synthesis of protected 3-haloazetidines, which are key building blocks in medicinal chemistry for producing high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).

- It is also used in modifying tert-butyl esters, which leads to the creation of compounds with potential pharmaceutical applications, although these specific derivatives showed weak or no cytotoxic activity in cancer cell monolayers in vitro (Vorona et al., 2007).

Intermediate in Synthesis of Amino Alcohols and Polyamines

- Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate serves as an intermediate in the synthesis of amino alcohols and polyamines (Jähnisch, 1997).

Novel Compounds and Derivatives Creation

- This compound aids in the transformation of aziridine into morpholine derivatives, which have varied applications in synthetic chemistry (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

- It is used as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).

Asymmetric Synthesis and Kinetic Resolutions

- The compound is involved in parallel kinetic resolutions for the asymmetric synthesis of derivatives like cispentacin and transpentacin (Aye et al., 2008).

Synthesis of Pharmaceutical Intermediates

- Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate is used in the synthesis of intermediates for pharmaceutical applications (Yang, 2010).

Structural Analysis and Characterization

- The compound is synthesized and characterized using various spectroscopic methods, and its molecular structure is studied through X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).

Base-Promoted Alkylation Studies

- It plays a role in the base-promoted α-alkylation of azetidine-2-carboxylic acid esters, leading to the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).

Use in Synthesis of Other Chemicals

- Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate is used in the synthesis of various chemicals, demonstrating its versatility in organic synthesis (Fox & Ley, 2003).

Diagnostic and Pharmacokinetic Studies

- The compound's derivatives are used in capillary gas-chromatographic profiling methods for diagnostic and pharmacokinetic studies (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Photooxidation and Bipyrrolic Products Synthesis

- Derivatives of tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate are involved in dye-sensitized photooxidation leading to bipyrrolic products (Wasserman, Power, & Petersen, 1996).

Hydroformylation Studies

- The compound is used in hydroformylation studies to produce important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).

Synthesis of Biotin Intermediates

- It serves as an intermediate in the synthesis of key components of Biotin, a vital water-soluble vitamin involved in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Ring Expansion Studies

- The compound is used in ring expansion studies to produce beta-lactams and azetidines, contributing to research in organic chemistry (de Kimpe, Abbaspour Tehrani, & Fonck, 1996).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)15-8(12)11-5-10(13,6-11)7-14-4/h13H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKFCNNATQWXIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2491183.png)

![N-(2-methylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2491184.png)

![3-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2491187.png)

![2-methoxy-5-(N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2491194.png)

![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)